

Navigating Kinase Selectivity: A Comparative Analysis of PROTAC ATR Degrader-1

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Compound of Interest		
Compound Name:	PROTAC ATR degrader-1	
Cat. No.:	B12366124	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase degrader is paramount to predicting its potential for off-target effects and ensuring therapeutic efficacy. This guide provides a comparative overview of the publicly available selectivity information for **PROTAC ATR degrader-1** (also known as ZS-7) against other prominent kinase inhibitors, alongside a detailed protocol for assessing kinase selectivity.

While **PROTAC ATR degrader-1** has been identified as a potent and effective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein, with a reported DC50 of 0.53 µM in ATM-deficient LoVo cells, a comprehensive, publicly available kinome-wide selectivity profile remains to be detailed.[1][2][3][4] The term "selective" in the context of the initial publications on ZS-7 refers to its ability to induce the degradation of ATR protein over other cellular proteins, a crucial aspect of its mechanism as a Proteolysis Targeting Chimera (PROTAC).[1][4] However, for a complete understanding of its therapeutic window, an assessment against a broad panel of kinases is essential.

This guide aims to provide a framework for such an evaluation by comparing the known attributes of **PROTAC ATR degrader-1** with other well-characterized kinase inhibitors for which selectivity data is available.

Comparative Kinase Inhibitor Profile

To contextualize the importance of a comprehensive selectivity profile, the following table summarizes the available information for **PROTAC ATR degrader-1** alongside data for other inhibitors targeting the PI3K-like kinase (PIKK) family, to which ATR belongs.



Feature	PROTAC ATR degrader-1 (ZS-7)	Ceralasertib (AZD6738)	Berzosertib (VE- 822)
Target	ATR (Degrader)	ATR (Inhibitor)	ATR (Inhibitor)
Potency (DC50/IC50)	DC50: 0.53 μM (for ATR degradation)	IC50: 1 nM	IC50: 19 nM
Kinase Selectivity Profile	Not publicly available	High selectivity for ATR over other PIKK family members (ATM, DNA-PK) and a wider kinase panel.	Selective for ATR, with some activity against other PIKK family members at higher concentrations.
Mechanism of Action	Induces proteasomal degradation of ATR	ATP-competitive inhibitor of ATR kinase activity	ATP-competitive inhibitor of ATR kinase activity

Experimental Protocol: Kinase Selectivity Profiling

A critical step in the development of any kinase-targeted therapeutic is to determine its selectivity across the human kinome. A common method for this is an in vitro kinase assay panel.

Objective: To determine the inhibitory activity of a test compound (e.g., **PROTAC ATR degrader-1**) against a broad panel of purified human kinases.

Materials:

- Test compound (e.g., PROTAC ATR degrader-1) dissolved in a suitable solvent (e.g., DMSO).
- A panel of purified, recombinant human kinases.
- Kinase-specific substrates (peptides or proteins).
- ATP (Adenosine triphosphate).



- Assay buffer (composition varies depending on the kinase, but typically includes a buffer salt, MgCl2, and a reducing agent like DTT).
- Detection reagents (e.g., ADP-Glo™ Kinase Assay system for measuring ATP consumption, or phosphospecific antibodies for detecting substrate phosphorylation).
- Multi-well assay plates (e.g., 384-well plates).
- Plate reader capable of detecting the chosen assay signal (e.g., luminescence, fluorescence, or absorbance).

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.
- Kinase Reaction Setup:
 - Add assay buffer to the wells of the multi-well plate.
 - Add the test compound at various concentrations to the appropriate wells. Include a
 vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if available.
 - Add the specific kinase and its corresponding substrate to each well.
- Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP
 concentration should be at or near the Km for each specific kinase to ensure sensitive
 detection of inhibition.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ system, add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.



Data Analysis:

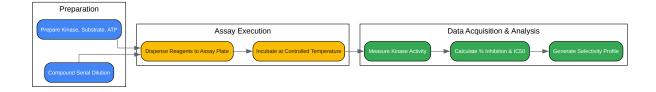
- Measure the signal (e.g., luminescence) in each well using a plate reader.
- Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for each kinase.

Data Interpretation:

The IC50 values are used to generate a selectivity profile. A compound is considered selective if it has a significantly lower IC50 for the intended target (e.g., ATR) compared to other kinases in the panel. The results are often visualized using a kinome tree map, where inhibited kinases are highlighted, providing a clear visual representation of the compound's selectivity.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the key steps in a typical kinase selectivity profiling experiment.



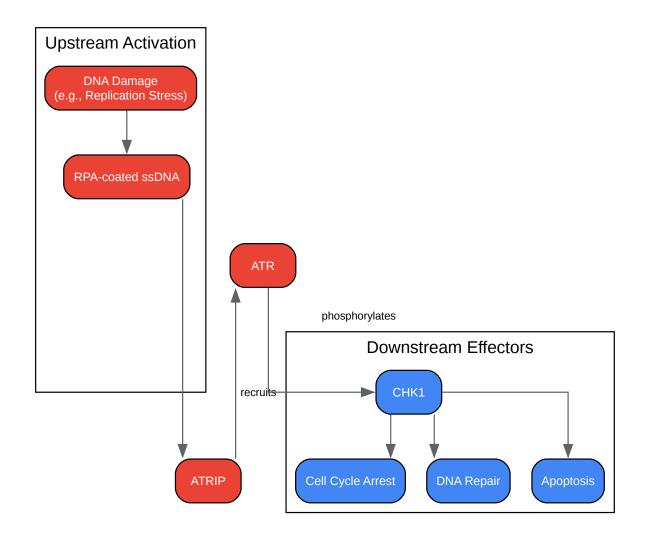


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Caption: Workflow for determining kinase selectivity.

Signaling Pathway of ATR

The ATR kinase is a master regulator of the DNA damage response (DDR) pathway, particularly in response to single-stranded DNA breaks and replication stress. Its activation triggers a cascade of phosphorylation events that lead to cell cycle arrest, DNA repair, and, in some cases, apoptosis. Understanding this pathway is crucial for appreciating the therapeutic rationale behind developing ATR degraders.



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Caption: Simplified ATR signaling pathway.

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